molecular formula C10H7F3N2O B1525535 1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 958863-77-9

1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No. B1525535
CAS RN: 958863-77-9
M. Wt: 228.17 g/mol
InChI Key: MSNVBPGZFMHSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde (MTFBD) is a chemical compound that has been studied for its potential applications in scientific research. It is an aldehyde derivative of the benzodiazole family, which is a class of compounds that are known for their unique properties. MTFBD has been studied for its potential in synthetic organic chemistry, as well as for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

One significant area of application is in the design and synthesis of new chemical entities with potential antimicrobial and antioxidant properties. For instance, Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This research indicates the compound's utility in developing inhibitors for bacterial enzymes such as the E. coli MurB enzyme (Bhat et al., 2016).

Material Science and Photophysical Properties

In material science, derivatives of 1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde are used to create novel fluorophores. Telore et al. (2015) synthesized a series of push-pull chromophoric extended styryls, exhibiting aggregation-induced emission with enhanced fluorescence intensity, suitable for fluorescence molecular rotors for viscosity sensing (Telore et al., 2015).

Anticancer Research

In the realm of anticancer research, derivatives have been synthesized for potential therapeutic applications. Ashok et al. (2020) reported the synthesis of new 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their benzimidazole derivatives, evaluating them as potential antiproliferative agents against cancer cell lines. Certain compounds exhibited potent activity, underscoring the compound's relevance in developing anticancer agents (Ashok et al., 2020).

Non-Linear Optic Applications

The compound and its derivatives are also explored for their potential non-linear optic applications. Hrobárik et al. (2004) prepared novel push-pull benzothiazole derivatives with reverse polarity, demonstrating expected non-linear optical properties, which can be utilized in various optical devices (Hrobárik et al., 2004).

Luminescence Sensing

Another application involves the use of derivatives in luminescence sensing. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which showed selective sensitivity to benzaldehyde-based derivatives, illustrating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNVBPGZFMHSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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